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Compound of Interest

Compound Name: C12-200

Cat. No.: B6337406 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation of lipid nanoparticles

(LNPs) utilizing the ionizable cationic lipid C12-200, in combination with the helper lipids 1,2-

dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and cholesterol, and a polyethylene glycol

(PEG)-lipid conjugate for the delivery of nucleic acid payloads such as mRNA and siRNA.

Introduction to C12-200 Based LNPs
Lipid nanoparticles are at the forefront of non-viral gene delivery, enabling the clinical

translation of RNA therapeutics. A common and effective LNP formulation consists of four key

components:

Ionizable Cationic Lipid (C12-200): This lipid is crucial for encapsulating negatively charged

nucleic acids and facilitating their release from the endosome into the cytoplasm. At acidic

pH within the endosome, C12-200 becomes protonated, interacting with the endosomal

membrane and promoting cargo release.[1][2]

Helper Phospholipid (DOPE): DOPE is a fusogenic lipid that enhances the transfection

efficiency of the LNP formulation.[1][3][4] Its cone-shaped structure is thought to facilitate the

disruption of the endosomal membrane, thereby aiding in the cytoplasmic delivery of the

nucleic acid payload.[1]
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Cholesterol: As a structural "helper" lipid, cholesterol plays a vital role in the stability and

integrity of the nanoparticle.[1][3][4] It regulates the fluidity of the lipid bilayer, which can

influence the biodistribution and efficacy of the LNP.[3]

PEG-Lipid: The inclusion of a PEGylated lipid serves to prevent the aggregation of

nanoparticles and enhance their stability during storage.[4][5] It also helps to prolong the

circulation time in vivo by reducing clearance by the mononuclear phagocyte system.[6] The

molar percentage of the PEG-lipid can influence the overall size and the apparent pKa of the

LNP.[5][6]

Molar Ratios of C12-200, DOPE, Cholesterol, and
PEG
The precise molar ratio of the lipid components is a critical parameter that dictates the

physicochemical properties and biological performance of the resulting LNPs. Below is a

summary of commonly used molar ratios for C12-200-based LNP formulations.

Formulati
on ID

C12-200
(mol%)

DOPE
(mol%)

Cholester
ol (mol%)

PEG-
Lipid
(mol%)

Primary
Applicati
on

Referenc
e(s)

LNP-A10 35 10 53.5 1.5
mRNA

Delivery
[5]

LNP-A14 /

Standard
35 16 46.5 2.5

mRNA &

siRNA

Delivery

[5][7][8][9]

[10]

General

Range
25-45 10-22 - 1.5-3.5

mRNA

Delivery
[5]

Variable

PEG
40 10 50-X X (0.1-10)

mRNA

Delivery
[11]
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Ionizable Lipid: C12-200

Helper Lipids: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), Cholesterol

PEG-Lipid: e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG

2000) or C14-PEG2000

Nucleic Acid Cargo (mRNA or siRNA)

Ethanol (Absolute, RNase-free)

Aqueous Buffer: e.g., 10 mM Sodium Citrate Buffer (pH 3.0) or 50 mM Sodium Acetate (pH

4.0)

Dialysis System: e.g., Dialysis cassettes (10 kDa MWCO) or similar

Phosphate-Buffered Saline (PBS), pH 7.4

Stock Solution Preparation
Prepare individual stock solutions of C12-200, DOPE, cholesterol, and the PEG-lipid in

absolute ethanol.

Gentle heating (e.g., at 37°C) and vortexing may be necessary to ensure complete

dissolution of the lipids.

Bring all stock solutions to room temperature before use.

Lipid Nanoparticle Formulation
Two common methods for LNP formulation at the laboratory scale are microfluidic mixing and

manual (hand) mixing.

This method allows for precise control over the mixing process, resulting in LNPs with a narrow

size distribution.

Lipid Phase Preparation: Combine the ethanolic stock solutions of C12-200, DOPE,

cholesterol, and PEG-lipid in a single tube at the desired molar ratio (e.g., 35:16:46.5:2.5).
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Mix thoroughly by pipetting.

Aqueous Phase Preparation: Dilute the nucleic acid cargo (e.g., mRNA) in the chosen

aqueous buffer (e.g., 10 mM sodium citrate, pH 3.0). The final concentration will depend on

the desired lipid-to-mRNA weight ratio (a common starting point is 10:1).[7]

Microfluidic Mixing:

Set up a microfluidic mixing device (e.g., from Precision NanoSystems).

Load the lipid-ethanol mixture and the aqueous nucleic acid solution into separate

syringes.

Pump the two solutions through the microfluidic device at a specific flow rate ratio,

typically 1:3 (ethanol:aqueous). The total flow rate can be varied (e.g., 4 mL/min to 12

mL/min).[7]

Purification:

The resulting LNP suspension is then dialyzed against PBS (pH 7.4) for at least 1 hour,

with multiple buffer changes, to remove ethanol and unencapsulated nucleic acids.[7]

Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Storage: Store the purified LNPs at 4°C for short-term use or at -80°C for long-term storage.

This method is a simpler alternative for rapid, small-scale LNP preparation.

Lipid and Aqueous Phase Preparation: Prepare the lipid-ethanol mixture and the aqueous

nucleic acid solution as described in the microfluidic mixing protocol (steps 1 and 2).

Rapid Mixing:

Rapidly add the ethanolic lipid mixture to the aqueous nucleic acid solution while vortexing

or pipetting vigorously. A common volume ratio is 1:3 (ethanol:aqueous).[10]

Continue mixing for approximately 15 seconds.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8905090/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8905090/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8905090/
https://cdn.caymanchem.com/cdn/insert/41819.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6337406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Allow the mixture to stand undisturbed for about 10 minutes.[10]

Purification and Storage: Follow the same purification and storage steps as outlined for the

microfluidic mixing protocol.
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Caption: Workflow for C12-200 based LNP formulation.
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Caption: Relationship between LNP components and their functions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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